N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-29-19-10-7-17(8-11-19)24-21(28)26-22-25-18(15-30-22)9-12-20(27)23-14-13-16-5-3-2-4-6-16/h5,7-8,10-11,15H,2-4,6,9,12-14H2,1H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMMRRQENBMCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
The primary target of VU0642352-1 is BCL-2 , a key protein regulator of apoptosis (programmed cell death). BCL-2 is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses. By inhibiting BCL-2, VU0642352-1 aims to trigger apoptosis in cancer cells.
Mode of Action:
VU0642352-1 acts as a BH3-mimetic . BH3-only proteins (such as BIM, BID, NOXA, PUMA, BAD, HRK, BMF, and BIK) naturally antagonize BCL-2 and other prosurvival proteins When overexpressed, BCL-2 protects cells from apoptosis It binds to BCL-2, preventing it from inhibiting apoptosis initiation. Consequently, BAX and BAK (key cell death effector proteins) congregate on the outer mitochondrial membrane, leading to pore formation, cytochrome C release, and caspase activation, ultimately causing cell destruction via apoptosis.
Biochemical Pathways:
VU0642352-1’s impact extends to several biochemical pathways. While specific details may vary, it primarily affects the intrinsic or mitochondrial pathway to apoptosis. By disrupting BCL-2’s protective role, it alters the balance between pro- and anti-apoptotic proteins, influencing downstream signaling cascades.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Thiazole ring linked to a dichlorophenylacetamide.
- Key Differences : Lacks the urea-carbamoyl group and cyclohexenyl side chain.
- Implications : The dichlorophenyl group enhances hydrophobicity, while the thiazole’s N—H⋯N hydrogen bonding (observed in crystal structures) stabilizes dimer formation. This contrasts with the target compound’s urea moiety, which may engage in stronger hydrogen-bond networks .
3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]propanamide ()
- Structure : Shares the thiazole-propanamide backbone and cyclohexylcarbamoyl group.
- Key Differences : Substitutes 4-fluorophenylmethyl for cyclohexenylethyl and uses a cyclohexylurea instead of 4-methoxyphenylurea.
- Implications : Fluorine’s electron-withdrawing effects may alter electronic distribution compared to the methoxy group’s electron-donating properties, affecting target binding .
Urea/Carbamoyl Derivatives
N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide ()
- Structure : Contains a 4-methoxyphenylcarboxamide and cyclohexane ring.
- Key Differences : Replaces the thiazole-urea motif with an indazole-oxoethyl group.
- Implications : The indazole moiety may confer kinase inhibitory activity, whereas the target compound’s thiazole-urea system could prioritize different enzyme interactions (e.g., proteases or acetylcholinesterase) .
Pharmacological Analogs
Imidazo[2,1-b]thiazole Derivatives ()
- Structure : Imidazo-thiazole cores with fluorophenyl and hydrazine-carbothioamide substituents.
- Key Differences : The fused imidazo-thiazole system increases aromaticity and rigidity compared to the target’s single thiazole ring.
- Implications : Such compounds exhibit acetylcholinesterase inhibition (IC₅₀ values ~10–50 μM), suggesting the target’s thiazole-urea group may similarly interact with enzymatic active sites .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Implications and Limitations
While the target compound’s structural complexity suggests versatility in drug design, direct pharmacological data are lacking. Comparative analysis with analogs indicates that:
- The cyclohexenylethyl chain could increase lipophilicity (logP ~3–4), favoring blood-brain barrier penetration compared to shorter alkyl chains .
- Synthetic challenges include regioselective thiazole functionalization and urea formation, as seen in carbodiimide-mediated protocols .
Further studies should prioritize in vitro assays (e.g., kinase profiling) and crystallographic analysis (using SHELX refinements ) to validate target engagement.
Preparation Methods
Synthesis of Cyclohexene Ethylamine Intermediate
The cyclohexene ethylamine moiety serves as the foundational building block for the target compound. A validated approach involves the catalytic hydrogenation of benzofuran derivatives under high-pressure conditions. For instance, Rh/C catalysts in ionic liquid matrices ([BHEM][OTf]) enable the selective reduction of benzofuran to ethylcyclohexane derivatives at 150°C under 5 MPa hydrogen pressure . Subsequent functionalization introduces the ethylamine side chain via nucleophilic substitution or reductive amination.
Key Reaction Parameters
| Reactant | Catalyst | Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|---|
| Benzofuran | Rh/C (55-60%) | [BHEM][OTf] | 150°C | 5 MPa H₂ | 83.2% |
The resulting 2-(cyclohex-1-en-1-yl)ethylamine is purified via vacuum distillation or silica gel chromatography to achieve >95% purity, as confirmed by gas chromatography-mass spectrometry (GC-MS) .
Thiazole Core Assembly via Hantzsch Cyclization
The 2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl substituent is synthesized using a Hantzsch thiazole formation strategy. Thiourea reacts with α-halo ketones in the presence of iodine to form 2-aminothiazoles, as demonstrated in the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole . For the target compound, 4-methoxyacetophenone is treated with iodine (0.02 mol) and thiourea (0.04 mol) in ethanol at 70°C for 8 hours, yielding the 2-amino-thiazole intermediate.
Optimized Thiazole Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | I₂, thiourea | 70°C, 8 h, ethanol | 68% |
| Purification | Et₂O wash, recrystallization | Ethanol | 92% |
The amino group on the thiazole is subsequently functionalized with a carbamoyl urea group by reacting with 4-methoxyphenyl isocyanate in dichloromethane at 25°C for 12 hours .
Propanamide Chain Elongation and Functionalization
The propanamide spacer is introduced via a three-carbon linker. Ethyl 3-aminopropanoate is coupled to the thiazole-carbamoyl urea intermediate using carbonyldiimidazole (CDI) as an activating agent. In a representative procedure, CDI (1.2 equiv) facilitates the reaction between the carboxylic acid derivative and the amine in tetrahydrofuran (THF) at 60°C, achieving 78% conversion after 50 hours . Hydrolysis of the ethyl ester with aqueous HCl yields the free acid, which is then activated for amidation.
Propanamide Formation
| Reactant | Activator | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiazole-carbamoyl acid | CDI | THF | 60°C | 50 h | 78% |
Final Amidation with Cyclohexene Ethylamine
The propanamide-thiazole intermediate is coupled to 2-(cyclohex-1-en-1-yl)ethylamine using EDCl/HOBt chemistry. Reaction in dichloromethane at 25°C for 24 hours affords the target compound in 65% yield after purification via column chromatography (silica gel, ethyl acetate/hexane) .
Final Coupling Conditions
| Parameter | Value |
|---|---|
| Coupling agent | EDCl/HOBt |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Time | 24 h |
| Yield | 65% |
Structural Characterization and Validation
The synthesized compound is characterized by NMR, IR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.72 (s, 1H, NH), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.40–2.20 (m, 4H, CH₂CO and CH₂Thiazole) .
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N thiazole) .
Scalability and Industrial Considerations
Large-scale production (e.g., 300 g batches) employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps like CDI-mediated couplings . Solvent recovery systems (e.g., toluene distillation under vacuum) minimize waste, aligning with green chemistry principles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step reactions, including amide coupling and heterocycle formation. For example, chloroacetyl chloride in dioxane with triethylamine as a base (20–25°C) is critical for thiazole ring formation . Oxidation/reduction steps (e.g., hydrogen peroxide in acidic conditions vs. methanol solvent) require precise control to avoid side products .
- Optimization : Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., ethanol-DMF mixtures) during recrystallization .
Q. Which analytical techniques are most effective for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR resolves the cyclohexenyl ethyl group (δ 1.2–2.1 ppm for cyclohexene protons) and the 4-methoxyphenyl carbamoyl moiety (δ 6.8–7.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 486.2243 [M+H]+) .
Q. How stable is the compound under varying pH and temperature conditions?
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. The thiazole ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions .
Advanced Research Questions
Q. How can computational modeling predict bioactivity or guide derivative design?
- In Silico Methods : Density Functional Theory (DFT) calculates electron distribution in the thiazole-4-yl propanamide core to identify sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to cyclooxygenase-2 (COX-2) with a ∆G of −8.2 kcal/mol .
- Derivative Design : Replace the 4-methoxyphenyl group with fluorinated analogs to enhance metabolic stability (logP reduction from 3.1 to 2.7) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Example : Conflicting NOESY signals for the cyclohexenyl group may arise from chair-flip dynamics. Use variable-temperature NMR (VT-NMR) at −40°C to "freeze" conformers and assign stereochemistry .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Quality Control : Implement orthogonal characterization (e.g., IR for amide C=O stretch at 1650 cm⁻¹ and XRD for crystalline form validation) .
- Statistical Design : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., 3-factor Box-Behnken design for temperature, solvent ratio, and catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
